{[6-(2-Chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}propanedinitrile
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Overview
Description
2-{[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE}PROPANEDINITRILE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring substituted with chloropropyl and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE}PROPANEDINITRILE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through the cyclization of catechol derivatives with formaldehyde.
Introduction of Chloropropyl Group: The chloropropyl group is introduced via a nucleophilic substitution reaction using a suitable chlorinating agent.
Dimethoxylation: The dimethoxy groups are added through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Final Compound: The final step involves the condensation of the benzodioxole derivative with malononitrile under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE}PROPANEDINITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE}PROPANEDINITRILE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE}PROPANEDINITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)methylidene]propanedinitrile
- 2-(2,6-dimethyl-4H-pyran-4-ylidene)propanedinitrile
Uniqueness
2-{[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE}PROPANEDINITRILE is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H15ClN2O4 |
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Molecular Weight |
334.75 g/mol |
IUPAC Name |
2-[[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C16H15ClN2O4/c1-9(17)4-11-12(5-10(6-18)7-19)14(21-3)16-15(13(11)20-2)22-8-23-16/h5,9H,4,8H2,1-3H3 |
InChI Key |
HDBTZGWLJJPTPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C(=C2C(=C1OC)OCO2)OC)C=C(C#N)C#N)Cl |
Origin of Product |
United States |
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